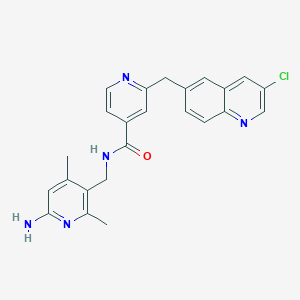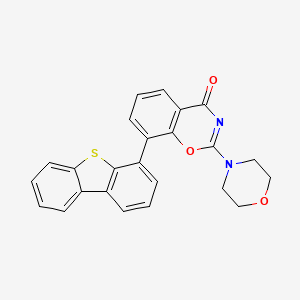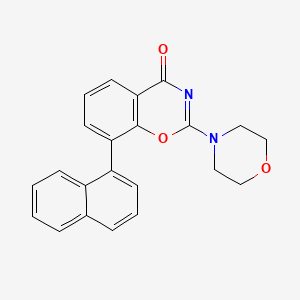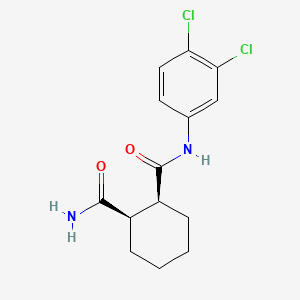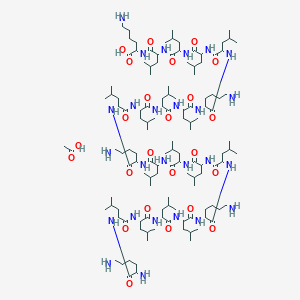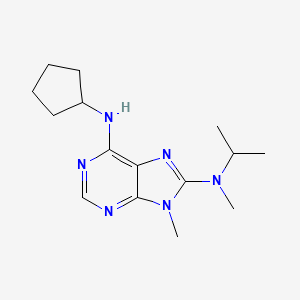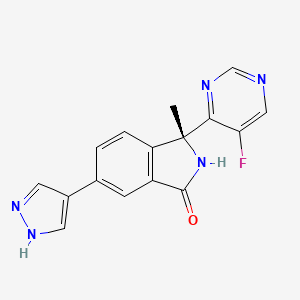
LY3177833
Vue d'ensemble
Description
LY-3177833 est un inhibiteur de la CDC7 (protéine kinase apparentée à la protéine 7 du cycle cellulaire) disponible par voie orale. Il joue un rôle crucial dans la régulation de la réplication de l'ADN et de la progression du cycle cellulaire. Plus précisément, LY-3177833 inhibe la CDC7/DBF4 I et la pMCM2 (MCM2 phosphorylée au niveau de S53) avec une puissance impressionnante, avec des valeurs de CI50 de 3,3 nM et 290 nM, respectivement .
Applications De Recherche Scientifique
LY-3177833 has diverse applications:
Chemistry: It serves as a valuable tool compound for studying cell cycle regulation and DNA replication.
Biology: Researchers use it to investigate cell division mechanisms and potential therapeutic targets.
Medicine: Its potent inhibition of CDC7 makes it a candidate for cancer therapy.
Industry: Pharmaceutical companies explore its potential as an anticancer drug.
Mécanisme D'action
Target of Action
LY3177833, also known as ®-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)isoindolin-1-one, primarily targets CDC7 and pMCM2 . CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . pMCM2 is a target of CDC7 .
Mode of Action
This compound interacts with its targets, CDC7 and pMCM2, by inhibiting their activity . It has an IC50 of 3.3 nM against CDC7 . The inhibition of CDC7 leads to suppressed p-MCM2 in TP53 mutant liver cancer cells .
Biochemical Pathways
The inhibition of CDC7 by this compound affects the DNA replication pathway . This inhibition results in a significant increase in the duration of mitosis . Additionally, this compound acts as a senescence inducer and induces the expression of senescence-associated β-galactosidase (SA-β-gal) .
Pharmacokinetics
This compound is orally bioavailable . It has been shown to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg twice per day .
Result of Action
This compound impairs proliferation and induces senescence in TP53 mutant liver cancer cells . In female athymic Balb/c nude mice with SW620 cells, this compound causes significant tumor regression in a dose-dependent manner . No significant tumor growth is observed for 2 weeks after dosing cessation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of TP53 mutations. It has been observed that this compound impairs proliferation and induces senescence in TP53 mutant liver cancer cells, but it has no effects on TP53 wild-type cells .
Analyse Biochimique
Biochemical Properties
LY3177833 plays a crucial role in biochemical reactions, particularly as an inhibitor of Cdc7 kinase . It interacts with the enzyme Cdc7, inhibiting its function and thereby affecting the cell cycle . The nature of this interaction is inhibitory, with this compound binding to the active site of the Cdc7 enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of MCM2-S53 in H1299 cells . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of the Cdc7 enzyme, inhibiting its function and thereby affecting the cell cycle .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Significant tumor regression has been observed in a dose-dependent manner
Méthodes De Préparation
Voies de synthèse :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce.
Étapes clés :
Conditions de réaction : Les réactions sont généralement effectuées sous des conditions de température et de solvant contrôlées.
Production industrielle : Bien que les méthodes détaillées de production industrielle soient exclusives, le LY-3177833 peut être synthétisé à grande échelle en utilisant des principes similaires à ceux de la synthèse en laboratoire.
Analyse Des Réactions Chimiques
LY-3177833 subit diverses réactions chimiques :
Oxydation : Il peut être oxydé dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier sa structure.
Substitution : Des réactions de substitution à des sites spécifiques sont possibles.
Réactifs et conditions courants : Les réactifs et les conditions spécifiques varient en fonction de la réaction souhaitée.
Les principaux produits formés à partir de ces réactions comprennent des dérivés du LY-3177833 avec des groupes fonctionnels ou une stéréochimie modifiés.
4. Applications de la recherche scientifique
LY-3177833 a des applications diverses :
Chimie : Il sert de composé outil précieux pour l'étude de la régulation du cycle cellulaire et de la réplication de l'ADN.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de la division cellulaire et les cibles thérapeutiques potentielles.
Médecine : Son inhibition puissante de la CDC7 en fait un candidat pour la thérapie contre le cancer.
Industrie : Les sociétés pharmaceutiques explorent son potentiel comme médicament anticancéreux.
5. Mécanisme d'action
Le mécanisme d'action du LY-3177833 implique :
Comparaison Avec Des Composés Similaires
LY-3177833 se distingue par sa sélectivité pour la CDC7 et son inhibition puissante de la pMCM2. Des composés similaires comprennent d'autres inhibiteurs de la CDC7, mais les propriétés uniques du LY-3177833 en font un candidat prometteur pour des recherches supplémentaires.
Propriétés
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVLWZENYQYRT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


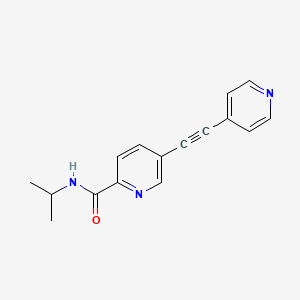
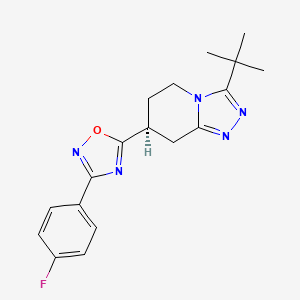
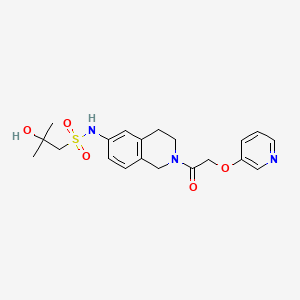
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
